N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide
Description
N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide is a heterocyclic sulfonamide derivative featuring a thiazole core substituted with a 4-methoxybenzenesulfonamido group at position 2 and a carboxamide-linked 2,6-difluorobenzyl moiety at position 4. This structure combines key pharmacophoric elements:
- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, often associated with metabolic stability and hydrogen-bonding capacity.
- 4-Methoxybenzenesulfonamido group: A sulfonamide substituent with a para-methoxy phenyl group, a motif frequently linked to enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
- 2,6-Difluorobenzyl-carboxamide: Fluorine atoms enhance lipophilicity and bioavailability, while the benzyl group may influence target binding through hydrophobic interactions.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O4S2/c1-27-11-5-7-12(8-6-11)29(25,26)23-18-22-16(10-28-18)17(24)21-9-13-14(19)3-2-4-15(13)20/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHJPQJAPKTNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Spectral and Physicochemical Comparisons
- IR Spectroscopy: The target compound’s sulfonamido group would exhibit νS=O stretches ~1150–1350 cm⁻¹, similar to related sulfonamides . The carboxamide’s νC=O (~1660–1680 cm⁻¹) and νN-H (~3150–3400 cm⁻¹) align with hydrazinecarbothioamides in .
- Solubility and Lipophilicity: Fluorination (2,6-difluorophenyl) increases lipophilicity compared to non-fluorinated analogs (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) . The pyrimidine-based analog (923216-86-8) may exhibit higher solubility due to diethylamino and methylpyrimidinyl groups .
Research Findings and Bioactivity Insights
- Sulfonamide Derivatives : Compounds like N-(4-Methoxyphenyl)benzenesulfonamide are studied for antimicrobial and anti-inflammatory activity .
- Triazole-Thiones : highlights triazole-thiones as equilibrium mixtures, which may influence stability and bioavailability compared to rigid thiazoles .
- Thiazole vs. Pyrimidine Cores : Thiazoles often exhibit better metabolic stability than pyrimidines due to reduced susceptibility to oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
